molecular formula C12H13NO2 B1222745 N-Methyl-2-(4-methylphenyl)succinimide CAS No. 34319-19-2

N-Methyl-2-(4-methylphenyl)succinimide

Cat. No.: B1222745
CAS No.: 34319-19-2
M. Wt: 203.24 g/mol
InChI Key: ZTWJSSIJGHUYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(4-methylphenyl)succinimide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry and neuroscience. As a member of the succinimide class, it shares a structural relationship with several established anticonvulsant agents, such as methsuximide and phensuximide . These related compounds are known to suppress abnormal neuronal activity, primarily by inhibiting T-type calcium channels in the brain, which helps stabilize neuronal membranes and prevent the paroxysmal spike-and-wave patterns associated with absence (petit mal) seizures . The core value of this compound for researchers lies in its potential as a structural analog for investigating structure-activity relationships (SAR). By studying modifications to the succinimide core, scientists can gain deeper insights into the molecular requirements for binding to target channels and fine-tuning pharmacological properties . This makes it a valuable tool for exploratory research aimed at developing novel therapeutic agents or understanding the fundamental mechanisms of neuronal excitability. It is important to note that this product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including hazard and precautionary statements, should be consulted in the associated Safety Data Sheet (SDS) prior to handling. Please be aware that the specific research applications and pharmacological profile of this compound itself are not fully detailed in the available public literature, and further investigation may be required.

Properties

CAS No.

34319-19-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12(10)15/h3-6,10H,7H2,1-2H3

InChI Key

ZTWJSSIJGHUYLK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)N(C2=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N(C2=O)C

Synonyms

N-methyl-2-(4-methylphenyl)succinimide
N-MMPS

Origin of Product

United States

Comparison with Similar Compounds

Tables

Table 1. Structural Parameters of Succinimide Derivatives

Parameter N-(4-Methylphenyl)succinimide N-(3-Methylphenyl)succinimide N-(2,3-Dimethylphenyl)succinimide
Dihedral Angle (°) 57.3 52.5 67.7
Space Group P2₁/c P2₁/n P-1
Hydrogen Bonding Pattern N–H···O chains N–H···O dimers Complex 3D networks

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
a (Å)13.543(3)
V (ų)965.6(3)
R factor0.068
Dihedral angle (C6–C1–N1)57.3°

Advanced: How can researchers address contradictions in crystallographic data refinement for this compound?

Answer:
Common challenges include twinning , disordered solvent , or overfitting . Methodological solutions:

  • SHELXL Refinement: Use restraints for anisotropic displacement parameters and apply TWIN/BASF commands to model twinning .
  • Data Validation Tools:
    • PLATON: Check for missed symmetry or voids .
    • CrysAlis RED: Apply multi-scan absorption corrections to mitigate intensity errors .
  • Cross-Validation: Compare bond lengths/angles with analogous succinimide derivatives (e.g., C–C bonds: 1.50–1.54 Å; C–O: 1.21–1.23 Å) .

Case Study: A structure with R = 0.046 and wR = 0.119 was refined using 2314 reflections, highlighting the importance of high-resolution data (θ < 27.6°) .

Advanced: What experimental strategies are used to evaluate the biological activity of succinimide derivatives like this compound?

Answer:

  • In Vitro Assays:
    • α-Amylase/α-Glucosidase Inhibition: Measure IC₅₀ values (e.g., succinimide derivatives show IC₅₀ = 0.115–1.07 µg·mL⁻¹) using colorimetric methods (DNSA reagent) .
    • Anticonvulsant Screening: Employ the maximal electroshock (MES) test in rodent models to assess seizure suppression .
  • In Vivo Models:
    • Streptozotocin-Induced Diabetes: Monitor blood glucose reduction over 14 days post-administration .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl vs. nitro groups) to correlate electronic effects with bioactivity .

Q. Table 2: Biological Activity Data

AssayResult (IC₅₀/Effective Dose)Source
α-Amylase Inhibition1.07 µg·mL⁻¹ (Compound 1)
MES Test (Mice)50% seizure suppression at 30 mg/kg

Advanced: How do computational methods complement experimental studies of this compound?

Answer:

  • Density Functional Theory (DFT): Predict vibrational frequencies (IR) and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV correlates with stability) .
  • Molecular Docking: Simulate binding to biological targets (e.g., α-amylase active site) using AutoDock Vina .
  • Crystal Structure Prediction (CSP): Compare predicted (MOLPAK) vs. experimental packing motifs to identify polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.